Isoferulic acid

Overview

Description

Isoferulic acid is a hydroxycinnamic acid, a type of organic compound . It is an isomer of ferulic acid . It can be found in Lobelia chinensis and in the flesh of pineapples .

Synthesis Analysis

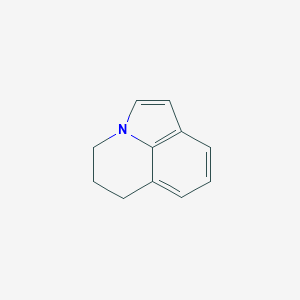

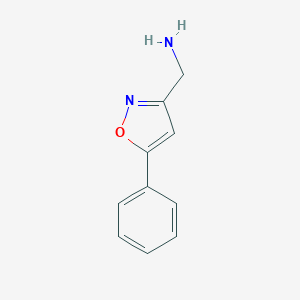

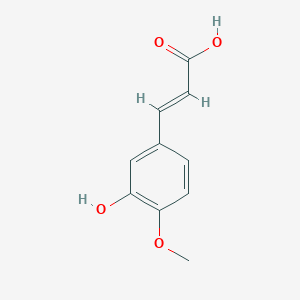

Isoferulic Acid is an organic chemical with the molecular formula C10H10O4 . It consists of trans-cinnamic acid bearing methoxy and hydroxy substituents at positions 4 and 3 respectively on the phenyl ring . High-Performance Liquid Chromatography (HPLC) is used for the determination of Isoferulic Acid levels in various samples .

Molecular Structure Analysis

The molecular formula of Isoferulic acid is C10H10O4 . It is a phenolic organic compound found in various medicinal plants and food raw materials .

Chemical Reactions Analysis

Isoferulic acid has been found to inhibit the formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification .

Physical And Chemical Properties Analysis

Isoferulic acid has a molar mass of 194.186 g·mol −1 . It is a hydroxycinnamic acid, a type of organic compound .

Scientific Research Applications

Antioxidant Activity in Diabetic Nephropathy

Isoferulic acid has been identified as a potent antioxidant. A study demonstrated its effectiveness in reducing oxidative stress-induced damage in a simulated diabetic nephropathy environment. This suggests that Isoferulic acid could be beneficial in preserving the function of podocytes, which are essential cells in the kidney’s filtration system .

Anti-Glycation Agent

Isoferulic acid shows promise as an anti-glycation agent. It inhibits the formation of advanced glycation end products (AGEs) and protein oxidation, which are significant factors in the development of diabetic complications. By preventing these processes, Isoferulic acid could help in managing long-term diabetic effects .

Pharmaceutical Applications

Isoferulic acid’s properties make it a valuable compound in pharmaceutical applications. It has been used in the development of herbal formulations targeting oxidative stress and inflammation, particularly in the context of kidney diseases like diabetic nephropathy .

Anti-Inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating various cellular pathways. This includes down-regulating proteins involved in inflammation and apoptosis, which could be beneficial in treating inflammatory diseases .

Role in Cancer Therapy

Isoferulic acid has been studied for its potential role in cancer therapy. Research indicates that it may contribute to reducing tumor weight and modulating the expression of genes and proteins associated with cancer progression .

Protection Against Protein Oxidation

In addition to its anti-glycation properties, Isoferulic acid protects proteins from oxidation. This is crucial in preventing damage to cellular proteins, which can lead to various chronic diseases .

Food Industry Applications

While not directly related to Isoferulic acid, its analog, ferulic acid, has applications in the food industry. It serves as a raw material for vanillin production, a cross-linking agent for food gels, and an ingredient in sports foods and skin protection agents. This suggests potential areas where Isoferulic acid could be applied similarly .

Mechanism of Action

Isoferulic acid (IFA), also known as 3-Hydroxy-4-methoxycinnamic acid, is a naturally occurring cinnamic acid derivative found in various plants. It has been shown to have various pharmacological activities .

Target of Action

The primary target of IFA is the O-methyltransferase enzyme . This enzyme plays a crucial role in various biological processes, including the methylation of certain compounds, which is a key step in many metabolic pathways .

Mode of Action

IFA interacts with its targets and induces changes in cellular processes. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . IFA can also interfere with the cell cycle of cancer cells, arresting most cancer cells in the G0/G1 phase .

Biochemical Pathways

IFA affects several biochemical pathways. It is involved in the regulation of tumor cell signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These pathways play critical roles in cell growth, survival, and apoptosis.

Result of Action

IFA shows anticancer activity as it can inhibit the occurrence and development of various malignant tumors . It exerts an antitumor effect by inducing autophagy, inhibiting cell migration, invasion, and angiogenesis, and synergistically improving the efficacy of chemotherapy drugs and reducing adverse reactions . Furthermore, IFA prevents protein glycation and DNA damage .

Safety and Hazards

properties

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCVMIEKCOAJU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314847 | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 411.00 °C. @ 760.00 mm Hg | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isoferulic acid | |

CAS RN |

25522-33-2, 537-73-5 | |

| Record name | trans-Isoferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 233 °C | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of isoferulic acid?

A1: Isoferulic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.

Q2: Are there any spectroscopic techniques used to characterize isoferulic acid?

A2: Yes, several spectroscopic techniques are commonly employed for the characterization of isoferulic acid, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, researchers used UV detection at 320 nm for HPLC analysis. [] Researchers have also utilized single-crystal X-ray diffraction to determine the crystal structure of magnesium (II) and manganese (II)/sodium (I) complexes of isoferulic acid. []

Q3: What is the stability of isoferulic acid under various pH conditions?

A3: Studies have shown that isoferulic acid remains stable in a pH range of 2.66 to 9.60 at room temperature (25 °C) with no observed degradation. []

Q4: How stable is isoferulic acid in urine?

A4: Isoferulic acid exhibits stability in urine under air exposure, showing no signs of degradation. []

Q5: Does isoferulic acid exhibit any inhibitory effects on enzymes?

A5: Yes, isoferulic acid has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis. It effectively inhibits both monophenolase and diphenolase activities of the enzyme. [] Isoferulic acid has also been identified as a potent inhibitor of intestinal α-glucosidase, particularly maltase and sucrase, enzymes involved in carbohydrate digestion. []

Q6: What is the mechanism of tyrosinase inhibition by isoferulic acid?

A6: Kinetic studies using a Lineweaver-Burk plot revealed that isoferulic acid acts as a competitive inhibitor of tyrosinase in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). []

Q7: Does the position of the hydroxyl group on the aromatic ring of isoferulic acid affect its antioxidant activity?

A7: Yes, the position of the hydroxyl group influences the antioxidant activity. For instance, isoferulic acid with the hydroxyl group in the meta position showed lower antiradical efficacy compared to ferulic acid, which has the hydroxyl group in the para position. []

Q8: Does methylation of isoferulic acid affect its activity?

A8: Research suggests methylation of the hydroxyl group on the phenol ring of isoferulic acid can decrease its free radical scavenging activity. []

Q9: What is the pharmacokinetic profile of isoferulic acid after intravenous administration in rabbits?

A9: Following intravenous administration in rabbits, the plasma concentration-time profile of isoferulic acid can be described by a bi-exponential equation. The elimination half-life ranged from 13.33 to 14.00 minutes, and the systemic clearance ranged from 20.92 to 23.75 mL/min. []

Q10: What is the bioavailability of isoferulic acid after oral administration in rabbits?

A10: The absolute bioavailability of isoferulic acid after oral administration in rabbits was determined to be 0.22 ± 0.03, suggesting a significant first-pass effect. []

Q11: How is isoferulic acid metabolized in rabbits?

A11: In rabbits, isoferulic acid is primarily metabolized via glucuronidation, with less than 1% excreted unchanged in urine. The percentage of glucuronidation was found to be greater than 37.49 ± 12.25%. []

Q12: What are the effects of isoferulic acid on glucose levels?

A12: Isoferulic acid has demonstrated anti-hyperglycemic effects in streptozotocin-induced diabetic rats. [] It has also shown potential in lowering plasma glucose levels in spontaneously diabetic rats, which exhibit similarities to type 1 diabetes. []

Q13: What is the mechanism of action of isoferulic acid in lowering plasma glucose?

A13: Research suggests isoferulic acid may activate α1-adrenoceptors, which in turn enhance the secretion of β-endorphin. β-Endorphin then stimulates opioid μ-receptors, leading to increased glucose utilization and/or reduced hepatic gluconeogenesis. [, ]

Q14: Does isoferulic acid exhibit any effects on cell proliferation?

A14: In vitro studies have shown that isoferulic acid inhibits the proliferation of HepG2 cells (a human liver cancer cell line) in a dose-dependent manner. []

Q15: What are the effects of isoferulic acid on cytochrome P450 enzymes?

A15: Isoferulic acid has been found to inhibit the expression of CYP1A1 and CYP3A4, enzymes involved in drug metabolism, in HepG2 cells. []

Q16: What is the effect of isoferulic acid on cytokine release?

A16: Aqueous extracts of Cimicifuga racemosa, rich in isoferulic acid, have been shown to inhibit the production of proinflammatory cytokines like IL-6, TNF-α, and IFN-γ in lipopolysaccharide (LPS)-stimulated human whole blood. []

Q17: Does isoferulic acid have any effect on protein glycation?

A17: Isoferulic acid has demonstrated inhibitory effects on fructose- and glucose-mediated protein glycation and oxidation of bovine serum albumin (BSA) in vitro, suggesting its potential as an anti-glycation agent. []

Q18: How does isoferulic acid affect nitric oxide (NO) levels?

A18: Studies in Human Umbilical Vein Endothelial Cells (HUVEC) suggest that isoferulic acid can increase NO levels, potentially contributing to its vasodilatory and vascular-protective effects. []

Q19: Is there any information available on the toxicity and safety profile of isoferulic acid?

A19: While isoferulic acid is generally considered safe as a naturally occurring compound found in food sources, limited data is available on its potential toxicity and long-term effects. Further research, including comprehensive toxicological studies, is needed to establish its safety profile definitively.

Q20: What analytical methods are used to quantify isoferulic acid?

A20: High-performance liquid chromatography (HPLC) is widely used for the quantification of isoferulic acid in various matrices, including plant materials, biological samples, and pharmaceutical formulations. [, , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of isoferulic acid, especially after derivatization. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)